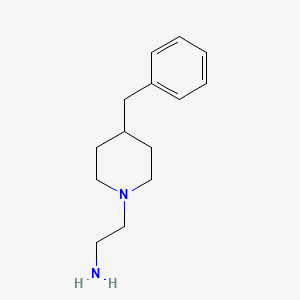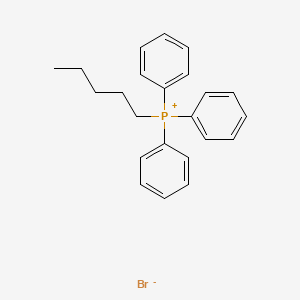
2-(4-Benzylpiperidin-1-yl)ethanamine
Vue d'ensemble
Description
2-(4-Benzylpiperidin-1-yl)ethanamine, commonly known as 2-BPEA, is an organic compound with a chemical structure of C13H21N. It is a member of the piperidine class of compounds and is found in numerous pharmaceutical and therapeutic products. 2-BPEA has a wide range of applications in the medical and scientific fields due to its unique properties. It has been used as a synthetic intermediate in the synthesis of various drugs, as a reagent in organic synthesis, and as a biochemical tool in research. In addition, 2-BPEA has been used to study the mechanisms of action of various biological systems. In
Applications De Recherche Scientifique
Quantitative Structure-Activity Relationship (QSAR) Analysis
- 2-(4-Benzylpiperidin-1-yl)ethanamine has been analyzed in the context of QSAR, particularly in relation to its H1-antihistamine activity. This analysis involved examining the relationships between its chromatographic data and biological activity. Such studies are crucial for predicting the pharmacological activity of new drug candidates (Brzezińska, Kośka, & Walczyński, 2003); (Brzezińska & Kośka, 2004).
Antimicrobial and Antifungal Activities
- Research has shown that certain derivatives of this compound demonstrate notable antibacterial and antifungal activities. This makes them potential candidates for developing new antimicrobial agents (Pejchal, Pejchalová, & Růžičková, 2015).
Synthesis and Structural Characterization
- Studies have focused on the synthesis and structural characterization of this compound and its derivatives, exploring their potential as ligands and for other applications in chemical and pharmacological fields (Walczyński et al., 1999); (Miura & Yoshida, 2002).
Structure-Activity Relationship (SAR) Study
- The SAR of compounds including this compound has been investigated, focusing on their activity against histamine receptors. This is vital for understanding how structural variations in molecules impact their biological activity and potential therapeutic uses (Brzezińska & Kośka, 2006).
Antioxidant and Antimitotic Agent Synthesis
- The compound's derivatives have been studied for their antioxidant and antimitotic properties, which are critical in the development of treatments for various diseases. These studies also include in silico ADME (Absorption, Distribution, Metabolism, and Excretion) evaluations to assess their drug-like characteristics (Pund et al., 2022).
Efflux Pump Inhibition
- Derivatives of this compound have shown potential as inhibitors of the NorA efflux pump in Staphylococcus aureus, suggesting a role in combating antibiotic resistance (Héquet et al., 2014).
Ligand Binding Affinity
- Certain derivatives of this compound have been identified with high binding affinity in pharmacological assays, indicating their potential use in drug development and therapeutic applications (Gitto et al., 2011).
DNA Binding and Cytotoxicity
- Research on Cu(II) complexes of ligands derived from this compound reveals their potential in DNA binding and as agents with cytotoxic properties, highlighting their relevance in cancer research and treatment (Kumar et al., 2012).
Antioxidant/Cholinergic Properties
- Studies have been conducted on derivatives of this compound for their antioxidant and cholinergic properties, which are significant in the context of diseases like Alzheimer's (Banu et al., 2017).
Propriétés
IUPAC Name |
2-(4-benzylpiperidin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c15-8-11-16-9-6-14(7-10-16)12-13-4-2-1-3-5-13/h1-5,14H,6-12,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNDXYHWLSHXMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381567 | |
| Record name | 2-(4-benzylpiperidin-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25842-32-4 | |
| Record name | 4-(Phenylmethyl)-1-piperidineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25842-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-benzylpiperidin-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1273005.png)





![3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1273019.png)



